molecular formula C8H8N2O B1316233 3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 40000-79-1

3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No. B1316233
CAS RN: 40000-79-1
M. Wt: 148.16 g/mol
InChI Key: KQJVDEBWHJRJBT-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

In step (a) trimethylacetamide may be reacted with 2-chloro-6-(methyloxy)pyridine. In step (b) the product of step (a) may be treated with n-butyl lithium and 1,2-dibromoethane. The product from step (b) may be treated in step (c) with n-butyl acrylate. Hydrogenation in the presence of palladium on carbon in step (d) can yield the hydrogenated product. The product of step (d) may be cyclised in step (e) to yield the 3,4-dihydro-1,8-naphthyridin-2(1H)-one by treatment with hydrochloric acid. In step (f) the oxirane may be formed by reaction with sodium hydride then with (2S)-2-oxiranylmethyl 3-nitrobenzenesulfonate. Cyclisation to the imidazonaphthyridine may be done by heating the oxirane, or microwave power. Step (h) to attach the 4-(N-tert-butoxycarbonylamino) piperidine moiety may be performed by formation of the methanesulfonate, then reaction with the corresponding amine. Aromatisation of the ring in step (i) may be done by treatment with DDQ followed by heating. The amine may then be deprotected using acid hydrolysis, step (j) to yield the amine (IIA), which may then be reacted with a compound of Formula IIB e.g. an aldehyde to form the compound of Formula (I).
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Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)(C)[C:3]([NH2:5])=O.[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15]C)[N:10]=1.C([Li])CCC.BrCCBr.C(OCCCC)(=O)C=C>[Pd]>[NH:10]1[C:9]2[C:14](=[CH:1][CH:2]=[CH:3][N:5]=2)[CH2:13][CH2:12][C:11]1=[O:15].[ClH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1)OC
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
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Type
reactant
Smiles
BrCCBr
Step Four
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product
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reactant
Smiles
Name
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reactant
Smiles
C(C=C)(=O)OCCCC
Step Five
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product
Quantity
0 (± 1) mol
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reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(CCC2=CC=CN=C12)=O
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.